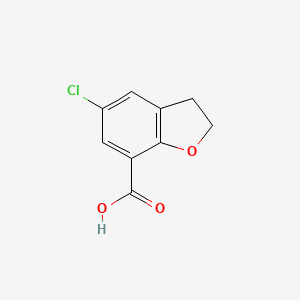

5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid

Vue d'ensemble

Description

5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a chemical compound with the molecular formula C9H7ClO3 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the cyclization of methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate in the presence of triphenylphosphine and azo dioctyl phthalate diethyl ester. This reaction forms a methyl 4-acetamido-2,3-dihydro benzofuran-7-formate intermediate, which is then chloridized using N-chloro succinimide. The final product is obtained through hydrolysis and purification .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at the benzofuran ring or substituents. Key pathways include:

Ring oxidation :

-

Reacts with strong oxidizing agents like potassium permanganate () or chromium trioxide () to form quinones or hydroxylated derivatives.

-

Oxidation conditions typically involve acidic or aqueous media at elevated temperatures.

Side-chain oxidation :

-

The dihydrofuran ring may oxidize to a fully aromatic benzofuran system under controlled conditions.

| Reagent | Conditions | Product |

|---|---|---|

| (aq) | Acidic, 60–80°C | Quinone derivatives |

| / | Reflux in acetone | Hydroxylated benzofuran carboxylic acid |

Reduction Reactions

Reduction targets the chlorine atom, carboxylic acid group, or dihydrofuran moiety:

Chlorine reduction :

-

Catalytic hydrogenation () replaces chlorine with hydrogen, yielding 2,3-dihydro-1-benzofuran-7-carboxylic acid.

Carboxylic acid reduction :

-

Lithium aluminum hydride () reduces the -COOH group to a primary alcohol (-CHOH).

| Reagent | Conditions | Product |

|---|---|---|

| (THF) | Anhydrous, 0°C to reflux | 5-Chloro-2,3-dihydrobenzofuran-7-methanol |

| /Pd-C | Ethanol, RT | Dechlorinated benzofuran carboxylic acid |

Substitution Reactions

The chlorine atom at position 5 participates in nucleophilic aromatic substitution (NAS):

Halogen exchange :

-

Reacts with in acetone under reflux to replace chlorine with iodine.

Methoxy substitution :

-

Treatment with sodium methoxide () in methanol yields 5-methoxy derivatives.

| Reagent | Conditions | Product |

|---|---|---|

| /MeOH | Reflux, 4–6 hours | 5-Methoxy-2,3-dihydrobenzofuran-7-carboxylic acid |

| /acetone | Reflux, 12–24 hours | 5-Iodo-2,3-dihydrobenzofuran-7-carboxylic acid |

Functional Group Transformations

The carboxylic acid group enables esterification, amidation, and decarboxylation:

Esterification :

Amidation :

Decarboxylation :

| Reaction | Reagent | Product |

|---|---|---|

| Esterification | MeOH/, reflux | Methyl 5-chloro-2,3-dihydrobenzofuran-7-carboxylate |

| Amidation | EDC, , DMF | 5-Chloro-2,3-dihydrobenzofuran-7-carboxamide |

Cyclization and Ring-Opening Reactions

The dihydrofuran ring participates in cycloaddition or ring-opening under specific conditions:

Ring-opening :

Cycloaddition :

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, releasing and HCl.

-

Photodegradation : UV exposure in solution leads to chlorine loss and ring aromatization.

Applications De Recherche Scientifique

Synthesis of Therapeutic Agents

One of the most significant applications of 5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid is as an intermediate in the synthesis of the drug Prucalopride. Prucalopride is a selective 5-HT4 receptor agonist used for treating chronic constipation. The synthesis process involves several steps, including cyclization and chloridization, which yield high purity and yield suitable for industrial production .

Anticancer Activity

Research has indicated that benzofuran-based carboxylic acids exhibit promising anticancer properties. For instance, derivatives of benzofuran containing carboxylic acids have shown significant inhibitory effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. Specific compounds demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin, indicating their potential as effective anticancer agents .

Inhibition of Carbonic Anhydrase

Recent studies have highlighted the ability of benzofuran-based carboxylic acids to act as inhibitors of carbonic anhydrase isoforms, particularly hCA IX. These compounds displayed submicromolar inhibition constants (KIs), suggesting their potential utility in treating conditions associated with abnormal carbonic anhydrase activity, including certain cancers .

Antimicrobial Properties

The antimicrobial activity of benzofuran derivatives has also been investigated. Studies have shown that specific derivatives demonstrate activity against various Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum antimicrobial effect underscores the versatility of these compounds in pharmaceutical applications .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of benzofuran-based carboxylic acids, compound 9e exhibited an IC50 value of 2.52 µM against MDA-MB-231 cells, highlighting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Carbonic Anhydrase Inhibition

Another study reported that benzofuran derivatives effectively inhibited carbonic anhydrase isoforms, with implications for cancer treatment due to the role of these enzymes in tumor growth and metastasis .

Mécanisme D'action

The mechanism of action of 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in anti-inflammatory treatments, benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid: This compound is similar in structure but contains an amino group instead of a carboxylic acid group.

5-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid: Another closely related compound with a different substitution pattern on the benzofuran ring.

Uniqueness

5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

Benzofuran derivatives, including this compound, interact with various biological targets such as enzymes and receptors. These interactions can lead to significant alterations in cellular processes, influencing pathways related to oxidative stress, apoptosis, and inflammation.

Biochemical Pathways

The compound has been observed to impact several biochemical pathways:

- Anti-tumor Activity : It has shown potential in inhibiting cancer cell proliferation.

- Antibacterial Effects : The compound exhibits activity against various bacterial strains.

- Antioxidative Properties : It may modulate oxidative stress responses by interacting with relevant enzymes.

Antitumor Activity

Research indicates that this compound possesses significant anti-tumor properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- U-937 (monocytic leukemia)

The compound's mechanism involves inducing apoptosis in these cells, as evidenced by increased caspase activity and changes in cell cycle progression .

Antibacterial Activity

The compound has also been tested for antibacterial properties. In studies comparing its efficacy against standard antibiotics, it exhibited comparable or superior activity against certain resistant bacterial strains. This suggests its potential role as a lead compound in developing new antibacterial agents.

Case Studies

-

Cytotoxicity Assays :

- A study reported IC50 values in the low micromolar range for various cancer cell lines, indicating potent cytotoxicity. For instance, against MCF-7 cells, the IC50 was found to be approximately 15.63 µM .

- Flow cytometry analysis revealed that the compound effectively induced apoptosis in treated cells through mechanisms involving mitochondrial pathways and caspase activation.

-

Oxidative Stress Modulation :

- The compound's ability to modulate oxidative stress was assessed through assays measuring reactive oxygen species (ROS) levels. It was found to significantly reduce ROS levels in stressed cells, suggesting a protective effect against oxidative damage.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClO₃ |

| Melting Point | Approximately 242 °C |

| Solubility | Slightly soluble in DMSO and methanol when heated |

| Major Reactions | Nucleophilic substitutions; hydrolysis reactions due to acetamido and carboxylic acid groups |

Propriétés

IUPAC Name |

5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPAPRPKRANLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553806 | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108551-58-2 | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.